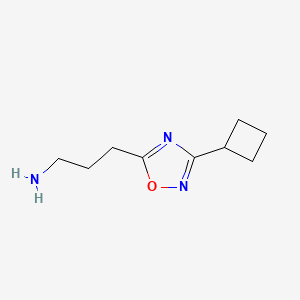

3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)propan-1-amine

Description

Properties

Molecular Formula |

C9H15N3O |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

3-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)propan-1-amine |

InChI |

InChI=1S/C9H15N3O/c10-6-2-5-8-11-9(12-13-8)7-3-1-4-7/h7H,1-6,10H2 |

InChI Key |

GYAVIRDWKFRCNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2=NOC(=N2)CCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)propan-1-amine typically involves the following steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazine and carboxylic acids or their derivatives.

Introduction of the cyclobutyl group: The cyclobutyl group can be introduced through a substitution reaction involving cyclobutyl halides.

Attachment of the propylamine chain: The propylamine chain can be introduced through amination reactions, often involving reagents like ammonia or primary amines.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group (-NH₂) facilitates nucleophilic substitution with electrophiles. Key reactions include:

Acylation

Reacts with acyl chlorides or anhydrides to form amides. For example:

text3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)propan-1-amine + Acetyl chloride → N-(3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)propyl)acetamide

Conditions : Room temperature, THF, triethylamine as base .

Alkylation

Forms secondary/tertiary amines with alkyl halides:

textR-X + H₂N-(CH₂)₃-oxadiazole → R-NH-(CH₂)₃-oxadiazole + HX

Reagent : Methyl iodide, benzyl bromide .

| Electrophile | Product | Yield (%) | Reference |

|---|---|---|---|

| Acetyl chloride | Acetamide derivative | 78–85 | |

| Benzyl bromide | N-Benzylpropanamine adduct | 65–72 |

Oxidation and Reduction

The oxadiazole ring and cyclobutyl group influence redox behavior:

Oxidation

-

Oxadiazole ring : Resists oxidation under mild conditions but undergoes ring opening with strong oxidizers (e.g., KMnO₄) to yield carboxylic acids .

-

Cyclobutyl group : Stable to atmospheric O₂ but reacts with ozone to form diketones .

Reduction

-

Oxadiazole ring : Catalytic hydrogenation (H₂/Pd-C) reduces the N–O bond, yielding diamine derivatives .

-

Amine group : Remains unaffected under standard hydrogenation conditions .

Cyclization Reactions

The amine side chain participates in intramolecular cyclization:

Formation of Heterocycles

Reacts with carbonyl compounds (e.g., aldehydes) to form imines, which cyclize into 5–7-membered rings:

textAmine + R-CHO → Imine intermediate → Cyclic product (e.g., piperazine analogs)

Catalyst : p-TsOH, toluene, reflux .

| Carbonyl Reagent | Cyclized Product | Conditions |

|---|---|---|

| Formaldehyde | 6-Membered aziridine derivative | 80°C, 12 hr |

| Benzaldehyde | N-Arylpiperazine analog | Reflux, 24 hr |

Condensation Reactions

The oxadiazole ring participates in condensation with nucleophiles:

With Hydrazines

Forms triazole hybrids via [3+2] cycloaddition:

textOxadiazole + Hydrazine → 1,2,4-Triazole derivative

Conditions : Ethanol, HCl, 60°C .

With Thioureas

Generates thiadiazole derivatives through sulfur incorporation:

textOxadiazole + Thiourea → Thiadiazole + NH₃

Metal-Catalyzed Cross-Coupling

The cyclobutyl-oxadiazole system undergoes Suzuki-Miyaura coupling:

textOxadiazole-Br + Arylboronic acid → Biaryl-oxadiazole

Catalyst : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O .

| Arylboronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | 3-(3-Cyclobutyl-5-phenyl-1,2,4-oxadiazolyl)propanamine | 82 |

| 4-Fluorophenylboronic acid | Fluoro-substituted analog | 75 |

Acid/Base-Mediated Rearrangements

Under acidic conditions, the oxadiazole ring undergoes Beckmann rearrangement:

textOxadiazole → Isoxazole derivative

Key Mechanistic Insights

Scientific Research Applications

3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)propan-1-amine has found applications in various scientific research areas:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.

Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)propan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Physicochemical Data

- Molecular Formula : C₉H₁₅N₃O

- Molecular Weight : 181.24 g/mol

- logP (Predicted) : ~1.8 (moderate lipophilicity due to cyclobutyl group)

- Synthetic Routes : Typically synthesized via cyclocondensation of cyclobutane-substituted amidoximes with β-alanine derivatives under microwave or thermal conditions .

The structural analogs of 3-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)propan-1-amine are distinguished by variations in the oxadiazole substituents and amine side chains. Below is a detailed comparison:

Table 1: Structural and Functional Comparisons

Key Observations

Substituent Effects on Lipophilicity :

- The cyclobutyl analog (logP ~1.8) is less lipophilic than the 4-decylphenyl derivative (logP ~6.2), making it more suitable for systemic applications requiring balanced solubility .

- Pyridinyl and thiophenyl analogs exhibit intermediate logP values (~2.5–3.0) due to polar heteroatoms .

Biological Activity: The 4-decylphenyl compound (SLF108185117) demonstrates potent inhibition of sphingosine-1-phosphate (S1P) transport, highlighting the role of long alkyl chains in targeting lipid transporters .

Synthetic Accessibility :

Q & A

Basic Research Questions

Q. What are the key synthetic steps and characterization methods for 3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)propan-1-amine?

- Methodology :

- Synthesis : Begin with cyclocondensation of a cyclobutyl-substituted precursor (e.g., nitrile or amidoxime) with a propan-1-amine derivative under reflux in a polar aprotic solvent (e.g., DMF) . Purify intermediates via column chromatography.

- Characterization : Use H/C NMR to confirm oxadiazole ring formation and cyclobutyl connectivity. Validate purity via HPLC (>95%) and mass spectrometry (HRMS) for molecular ion confirmation .

Q. What preliminary biological activities are associated with this compound?

- Methodology :

- Screen for antimicrobial activity using broth microdilution assays (e.g., against E. coli and S. aureus) .

- Assess anticancer potential via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 µM. Compare results to oxadiazole analogs with known bioactivity .

Q. Which spectroscopic techniques are critical for structural validation?

- Methodology :

- FT-IR : Identify N–H stretching (3100–3300 cm) and C=N/C–O bands (1600–1700 cm) to confirm oxadiazole and amine groups .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the cyclobutyl and oxadiazole regions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodology :

- Use Design of Experiments (DoE) to test variables: solvent (DMF vs. acetonitrile), temperature (80–120°C), and catalyst (e.g., ZnCl) .

- Monitor reaction progress via TLC and in situ IR. Quench side reactions with aqueous washes and recrystallize in ethanol/water .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodology :

- Perform comparative SAR studies using analogs (e.g., furan- or phenyl-substituted oxadiazoles) to isolate the cyclobutyl group’s steric/electronic effects .

- Validate discrepancies via orthogonal assays (e.g., ATP-based viability vs. apoptosis assays) .

Q. What strategies confirm the compound’s mechanism of action in biological systems?

- Methodology :

- Use molecular docking to predict binding affinity to targets (e.g., bacterial dihydrofolate reductase or human kinases) .

- Validate via CRISPR-mediated gene knockout of putative targets in cell lines .

Q. What safety protocols are recommended for handling this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.